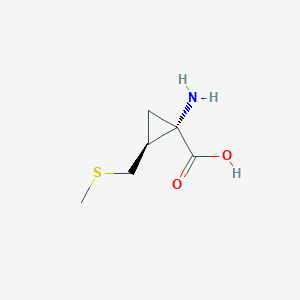
2,3-Methanomethionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Methanomethionine is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its unique properties. It is a structural analog of methionine, which is a vital amino acid required for the synthesis of proteins. The presence of a cyclopropane ring in 2,3-Methanomethionine makes it structurally distinct from methionine and imparts unique properties to it.
作用机制
The mechanism of action of 2,3-Methanomethionine is not well understood. However, it is believed to act as a structural mimic of methionine. It has been shown to bind to the active site of enzymes that use methionine as a substrate. This binding alters the conformation of the enzyme and affects its activity.
Biochemical and Physiological Effects:
2,3-Methanomethionine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that use methionine as a substrate. It has also been shown to affect the stability of proteins. Additionally, 2,3-Methanomethionine has been shown to affect the growth and development of organisms.
实验室实验的优点和局限性
The use of 2,3-Methanomethionine in lab experiments has several advantages. It is a highly selective reagent that yields a high purity product. It is also structurally distinct from methionine, which allows for the study of the effect of structural modifications on enzyme activity. However, the use of 2,3-Methanomethionine in lab experiments is limited by its high cost and limited availability.
未来方向
There are several future directions for the study of 2,3-Methanomethionine. One direction is the study of its effect on protein stability and aggregation. Another direction is the study of its effect on the activity of enzymes involved in disease pathways. Additionally, the use of 2,3-Methanomethionine as a tool for the study of protein structure and function is an area that requires further exploration.
In conclusion, 2,3-Methanomethionine is a non-proteinogenic amino acid that has unique properties and has been extensively used in scientific research. Its synthesis method is highly selective and yields a high purity product. It has been shown to affect the activity of enzymes and the stability of proteins. The use of 2,3-Methanomethionine in lab experiments has several advantages, but its high cost and limited availability are limitations. There are several future directions for the study of 2,3-Methanomethionine, including the study of its effect on protein stability and disease pathways.
合成方法
The synthesis of 2,3-Methanomethionine involves the reaction of methionine with diazomethane in the presence of a catalyst. The reaction leads to the formation of a cyclopropane ring, which replaces the sulfur atom in methionine. The reaction is highly selective and yields a high purity product.
科学研究应用
2,3-Methanomethionine has been used extensively in scientific research due to its unique properties. It has been used as a tool to study protein structure and function. It has also been used to study the effect of structural modifications on the activity of enzymes. Additionally, 2,3-Methanomethionine has been used to study the mechanism of action of various drugs and toxins.
属性
CAS 编号 |
143169-55-5 |
|---|---|
产品名称 |
2,3-Methanomethionine |
分子式 |
C12H15NO3 |
分子量 |
161.22 g/mol |
IUPAC 名称 |
(1S,2S)-1-amino-2-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2S/c1-10-3-4-2-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6+/m1/s1 |
InChI 键 |
VIPZEJOTXDEYNE-XINAWCOVSA-N |
手性 SMILES |
CSC[C@H]1C[C@]1(C(=O)O)N |
SMILES |
CSCC1CC1(C(=O)O)N |
规范 SMILES |
CSCC1CC1(C(=O)O)N |
同义词 |
(2R,3R-E)-cycloMet of 2,3-methanomethionine (2R,3S-Z)-cycloMet of 2,3-methanomethionine (2S,3R-Z)-cycloMet of 2,3-methanomethionine 2,3-methanomethionine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B234160.png)
![5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)
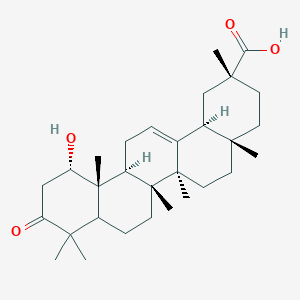
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B234181.png)
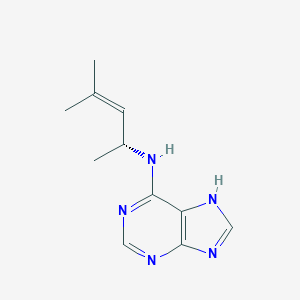
![4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234185.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234187.png)
![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234193.png)
![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234202.png)
![4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234207.png)
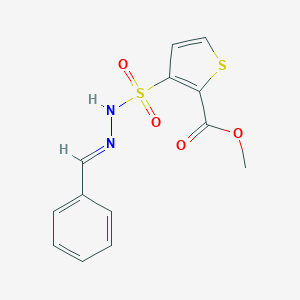
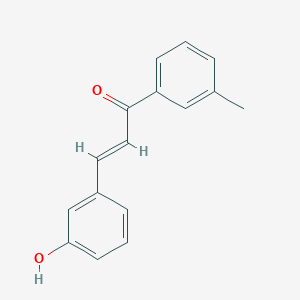
![3-bromo-4-methoxy-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B234233.png)